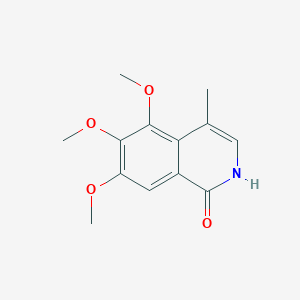![molecular formula C18H16O B14479906 2-[(2-Methoxyphenyl)methyl]naphthalene CAS No. 68299-62-7](/img/structure/B14479906.png)
2-[(2-Methoxyphenyl)methyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyphenyl)methyl]naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of coal tar as a starting material. The compound can be isolated and purified through various chemical processes, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyphenyl)methyl]naphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthalenes with reduced functional groups.
Substitution: Various substituted naphthalenes depending on the substituent used.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyphenyl)methyl]naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]naphthalene involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylnaphthalene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the methoxyphenylmethyl group.
2-Methoxynaphthalene: Another polycyclic aromatic hydrocarbon with a methoxy group attached to the naphthalene core.
Uniqueness
2-[(2-Methoxyphenyl)methyl]naphthalene is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
68299-62-7 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
2-[(2-methoxyphenyl)methyl]naphthalene |
InChI |
InChI=1S/C18H16O/c1-19-18-9-5-4-8-17(18)13-14-10-11-15-6-2-3-7-16(15)12-14/h2-12H,13H2,1H3 |
Clave InChI |
XRCVJFQIPJSMPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


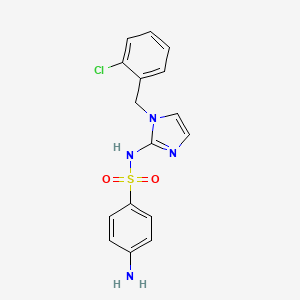
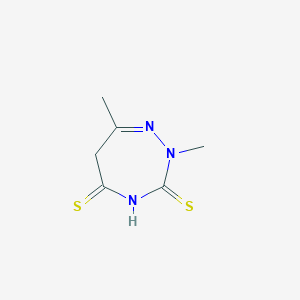
![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)

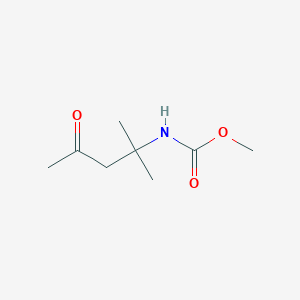
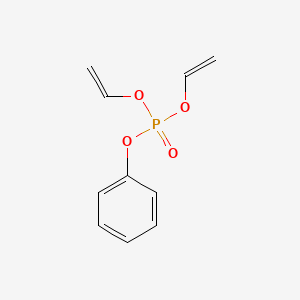
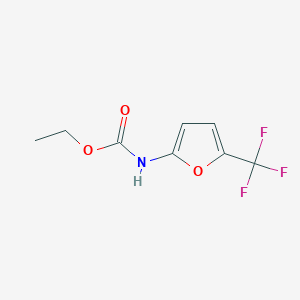
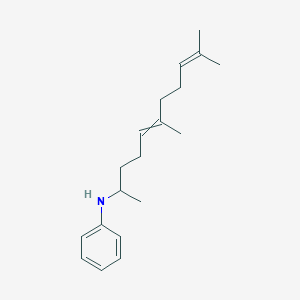
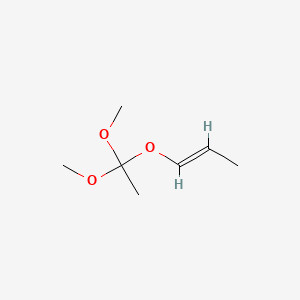
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)



